LogP Ranking Across the 3-Alkoxyphenyl Ethanamine Homologous Series
The computed XLogP3 values for the 3-alkoxyphenyl ethanamine series display a monotonic increase with alkoxy chain length. 1-(3-Propoxyphenyl)ethanamine occupies the midpoint of this range with an XLogP3-AA of 2.0, establishing it as the moderate-lipophilicity member of the series [1]. This places it between the 3-methoxy analog (XLogP3 = 1.6) [2] and the 3-butoxy analog (XLogP3-AA = 2.4) [3]. The 0.4 log unit increment per methylene extension is consistent with QSAR-based predictions for phenethylamine derivatives [4].
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 3-Methoxy: XLogP3 = 1.6; 3-Butoxy: XLogP3-AA = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 3-methoxy; ΔXLogP3 = -0.4 vs. 3-butoxy |
| Conditions | PubChem computed XLogP3 / XLogP3-AA algorithm (release 2024-2025) |
Why This Matters
A 0.4 log unit difference in LogP corresponds to an approximately 2.5-fold shift in octanol-water partition coefficient, directly affecting passive membrane permeability and non-specific protein binding in cell-based assays.
- [1] PubChem CID 16640677. 1-(3-Propoxyphenyl)ethanamine. Computed Properties: XLogP3-AA = 2. https://pubchem.ncbi.nlm.nih.gov/compound/925650-26-6 View Source
- [2] PubChem CID 4612058. 1-(3-Methoxyphenyl)ethanamine. Computed Properties: XLogP3 = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/4612058 View Source
- [3] PubChem CID 16640648. 1-(3-Butoxyphenyl)ethanamine. Computed Properties: XLogP3-AA = 2.4. https://pubchem.ncbi.nlm.nih.gov/compound/16640648 View Source
- [4] Lewin AH, et al. Structure-activity correlations for β-phenethylamines at human trace amine receptor 1. Bioorg Med Chem. 2008;16(15):7415-7423. doi:10.1016/j.bmc.2008.06.009 View Source
